![molecular formula C13H12O B13970640 Naphthalene, 1-[(ethenyloxy)methyl]- CAS No. 48140-70-1](/img/structure/B13970640.png)
Naphthalene, 1-[(ethenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-[(ethenyloxy)methyl]- is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethenyloxy methyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethenyloxy)methyl]- typically involves the reaction of naphthalene with an appropriate ethenyloxy methylating agent under controlled conditions. One common method is the alkylation of naphthalene using ethenyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-[(ethenyloxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[(ethenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethenyloxy methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-[(ethenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(ethenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: An isomer with a methyl group instead of an ethenyloxy methyl group.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
1-Ethynylnaphthalene: Contains an ethynyl group instead of an ethenyloxy methyl group.
Uniqueness
Naphthalene, 1-[(ethenyloxy)methyl]- is unique due to the presence of the ethenyloxy methyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
48140-70-1 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
InChI Key |
VWHBGDKTEYDPCK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


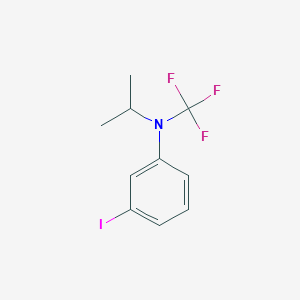


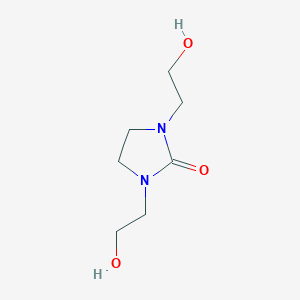
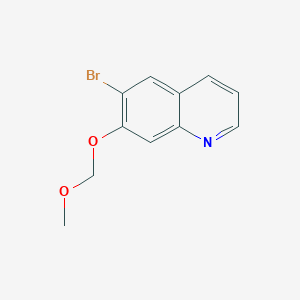
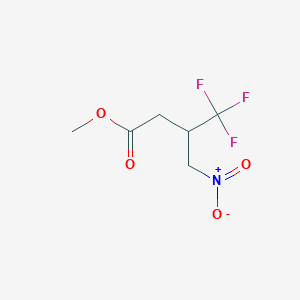

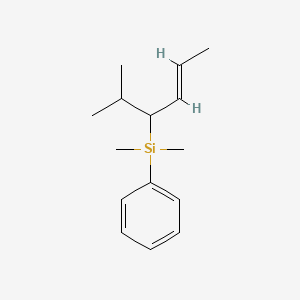

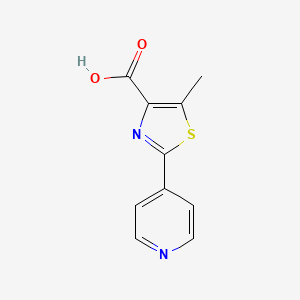

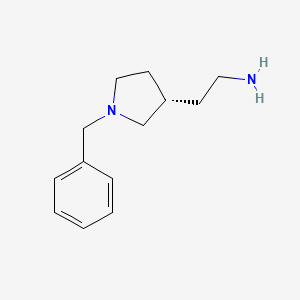

![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
